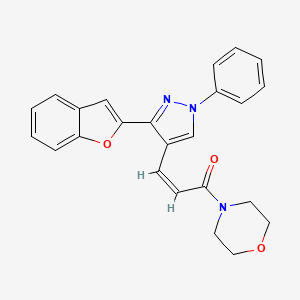

(Z)-3-(3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)-1-morpholinoprop-2-en-1-one

描述

属性

IUPAC Name |

(Z)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-1-morpholin-4-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O3/c28-23(26-12-14-29-15-13-26)11-10-19-17-27(20-7-2-1-3-8-20)25-24(19)22-16-18-6-4-5-9-21(18)30-22/h1-11,16-17H,12-15H2/b11-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKCWVISHOVGRRC-KHPPLWFESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C=CC2=CN(N=C2C3=CC4=CC=CC=C4O3)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C(=O)/C=C\C2=CN(N=C2C3=CC4=CC=CC=C4O3)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)-1-morpholinoprop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone or β-keto ester.

Attachment of the benzofuran moiety: This step involves the coupling of the benzofuran ring to the pyrazole core, often using Suzuki or Heck coupling reactions.

Formation of the enone system: The final step involves the formation of the enone system through aldol condensation or similar reactions, incorporating the morpholine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and pyrazole rings.

Reduction: Reduction reactions can target the enone system, converting it to an alcohol.

Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as amines or thiols can be used for nucleophilic substitution.

Major Products

Oxidation: Products include oxidized derivatives of the benzofuran and pyrazole rings.

Reduction: The major product is the corresponding alcohol of the enone system.

Substitution: Substituted derivatives of the aromatic rings.

科学研究应用

Synthesis of the Compound

The synthesis of (Z)-3-(3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)-1-morpholinoprop-2-en-1-one typically involves multi-step reactions starting from benzofuran derivatives and pyrazole intermediates. The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine, which facilitate the formation of the desired compound with high yields.

Key Steps in Synthesis:

- Formation of Pyrazole Derivative: The initial step involves synthesizing a pyrazole derivative from benzofuran and phenyl hydrazine.

- Condensation Reaction: The pyrazole is then subjected to a condensation reaction with morpholine derivatives to yield the final product.

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further pharmacological exploration.

Antimicrobial Activity

Studies have shown that derivatives of pyrazoles, including those containing benzofuran moieties, possess notable antimicrobial properties. For instance, compounds synthesized from similar precursors have been evaluated for their efficacy against various bacterial strains, demonstrating significant inhibitory effects .

Enzyme Inhibition

Recent research indicates that compounds with similar structures act as inhibitors of alkaline phosphatases (APs). The structure–activity relationship (SAR) studies reveal that modifications on the benzofuran or pyrazole rings can enhance inhibitory potency against APs, suggesting potential therapeutic applications in managing diseases where AP activity is dysregulated .

Therapeutic Applications

Given its biological activities, this compound may have several therapeutic applications:

Cancer Treatment

Compounds with similar structural features have been investigated for their anticancer properties. The ability to inhibit specific enzymes involved in tumor progression makes this compound a potential candidate for cancer therapy.

Anti-inflammatory Properties

Research into related compounds suggests that they may exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of compounds related to this compound:

| Study | Findings |

|---|---|

| Study 1 | Synthesized new pyrazole derivatives with antimicrobial activity; demonstrated effective inhibition against various pathogens. |

| Study 2 | Explored enzyme inhibition properties; identified structure–activity relationships that enhance inhibitory effects on alkaline phosphatases. |

| Study 3 | Confirmed synthesis via X-ray diffraction; evaluated biological activities showing promise in medicinal applications. |

作用机制

The mechanism of action of (Z)-3-(3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)-1-morpholinoprop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression pathways.

相似化合物的比较

Comparison with Similar Compounds

The compound belongs to a class of α,β-unsaturated ketones with pyrazole and aryl substituents. Below is a structural and functional comparison with analogs:

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects on Solubility :

- The morpholine group in the target compound improves water solubility compared to hydroxy-containing analogs (e.g., ).

- Benzodioxin substitution () introduces two ether oxygens, increasing polarity but reducing lipophilicity relative to benzofuran.

Electronic and Steric Modifications :

- Halogenated anilines (F, Br) in enhance dipole interactions and may influence binding to electron-rich targets. Bromine’s larger atomic radius introduces steric hindrance absent in fluorine.

- The Z-configuration in the α,β-unsaturated ketone is conserved across analogs, maintaining planar conjugation critical for electronic delocalization.

Biological Implications: Benzofuran’s aromaticity may improve membrane permeability compared to benzodioxin . Morpholine’s electron-donating effects could modulate the propenone’s electrophilicity, altering reactivity in biological environments.

Structural Validation :

- SHELXL refinement confirms the Z-configuration and bond geometry, while Multiwfn analyses highlight charge localization differences between benzofuran and benzodioxin analogs.

生物活性

(Z)-3-(3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)-1-morpholinoprop-2-en-1-one is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a unique structural framework that includes a benzofuran moiety, a pyrazole ring, and a morpholinopropene structure. The synthesis and biological evaluation of similar compounds have demonstrated various pharmacological properties, including anti-inflammatory, antibacterial, and antitumor activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole with appropriate reagents under controlled conditions, often utilizing catalysts to enhance yield and selectivity. The structure is confirmed through spectral analyses such as NMR and X-ray diffraction.

Anticancer Activity

Research indicates that compounds related to this compound exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have shown effective inhibition against various human cancer cell lines, including breast carcinoma (MCF7), colon carcinoma (SW480), and lung carcinoma (A549) .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 Value (μM) |

|---|---|---|

| Compound A | MCF7 | 15.6 |

| Compound B | SW480 | 20.3 |

| Compound C | A549 | 12.8 |

Antioxidant Activity

The antioxidant properties of benzofuranone derivatives have been extensively studied. These compounds demonstrate the ability to scavenge free radicals, which is crucial in mitigating oxidative stress-related diseases. The DPPH radical scavenging assay is commonly used to evaluate this activity, with several derivatives showing promising results .

Anticholinesterase Activity

The inhibition of acetylcholinesterase (AChE) is vital for the treatment of neurodegenerative diseases such as Alzheimer's disease. Compounds similar to this compound have been shown to exhibit potent AChE inhibitory activity, making them potential candidates for further development as therapeutic agents .

Table 2: AChE Inhibition Potency

| Compound Name | IC50 Value (μM) |

|---|---|

| Compound D | 0.089 ± 0.01 |

| Donepezil | 0.059 ± 0.003 |

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors involved in critical biological processes. The benzofuran moiety is known for its ability to interact with DNA and proteins, potentially leading to the modulation of various signaling pathways.

Case Studies

Recent studies have highlighted the efficacy of benzofuran derivatives in clinical settings:

- Alzheimer's Disease Treatment : A study demonstrated that certain benzofuranone derivatives significantly improved cognitive function in animal models by inhibiting AChE and enhancing cholinergic transmission.

- Antimicrobial Properties : Compounds derived from the benzofuran scaffold showed effectiveness against Gram-positive and Gram-negative bacteria, suggesting their potential use in developing new antibiotics .

常见问题

Basic Research Question

NMR : The (Z)-isomer shows distinct coupling constants (J = 10–12 Hz for trans-olefinic protons vs. J = 15–17 Hz for E-isomers).

IR : Conjugation in the Z-configuration shifts C=O stretches to 1680–1700 cm⁻¹, compared to 1650–1670 cm⁻¹ for E-isomers .

UV-Vis : Z-isomers exhibit bathochromic shifts due to extended conjugation .

How can in vivo metabolic stability be improved for this compound?

Advanced Research Question

Strategies include:

- Prodrug design : Introduce acetylated morpholine or benzofuran-OH groups to reduce first-pass metabolism.

- Deuterium incorporation : Replace labile C–H bonds (e.g., α to carbonyl) with deuterium to slow CYP450-mediated oxidation .

- PEGylation : Attach polyethylene glycol chains to enhance half-life, as tested in thiazolidinone analogs .

What are the limitations of current synthetic routes for generating derivatives?

Basic Research Question

Regioselectivity : Competing reactions at pyrazole N1 vs. benzofuran C2 require directed metalation (e.g., LDA at −78°C) .

Functional group compatibility : Morpholine’s oxygen is sensitive to strong acids; use TFA sparingly during deprotection .

Stereocontrol : Asymmetric catalysis (e.g., chiral oxazaborolidines) may be needed for enantiopure derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。